2-(4-Acetylamino-benzenesulfonylamino)-butyric acid
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Overview
Description
2-(4-Acetylamino-benzenesulfonylamino)-butyric acid is a chemical compound with a complex structure that includes an acetylamino group, a benzenesulfonylamino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-butyric acid typically involves multiple steps. One common method starts with the preparation of 4-Acetamidobenzenesulfonyl chloride, which is then reacted with butyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or chloroform and may require controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-Acetylamino-benzenesulfonylamino)-butyric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-butyric acid involves its interaction with specific molecular targets. The acetylamino and benzenesulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: Similar in structure but lacks the butyric acid moiety.
4-Acetamidobenzenesulfonyl azide: Contains an azide group instead of the butyric acid moiety.
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-butyric acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where both acetylamino and benzenesulfonyl functionalities are required.
Properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-3-11(12(16)17)14-20(18,19)10-6-4-9(5-7-10)13-8(2)15/h4-7,11,14H,3H2,1-2H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCDELOZKOELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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